molecular formula C7H9NOS B13163724 1-Amino-3-(thiophen-3-yl)propan-2-one

1-Amino-3-(thiophen-3-yl)propan-2-one

Cat. No.: B13163724
M. Wt: 155.22 g/mol
InChI Key: JSLAWWXRSSVOCC-UHFFFAOYSA-N
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Description

1-Amino-3-(thiophen-3-yl)propan-2-one is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(thiophen-3-yl)propan-2-one can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate amine precursors. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(thiophen-3-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-Amino-3-(thiophen-3-yl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-(thiophen-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the amino group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-amino-3-thiophen-3-ylpropan-2-one

InChI

InChI=1S/C7H9NOS/c8-4-7(9)3-6-1-2-10-5-6/h1-2,5H,3-4,8H2

InChI Key

JSLAWWXRSSVOCC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC(=O)CN

Origin of Product

United States

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